N-Ethoxycarbonyl-L-phenylalanine
Description
Significance of L-Phenylalanine Derivatives in Chemical and Biological Sciences
L-phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins. wikipedia.org Its derivatives are of immense interest in the scientific community due to their wide-ranging applications and potential therapeutic properties. ontosight.aiontosight.ai
Role as Chiral Building Blocks in Organic Synthesis
L-phenylalanine and its derivatives are invaluable chiral synthons in organic synthesis. Their inherent chirality is exploited to construct complex stereospecific molecules. For instance, they serve as starting materials in the asymmetric synthesis of non-natural amino acids and other chiral compounds. nih.gov The use of phenylalanine derivatives in enantioselective reactions allows for the controlled formation of specific stereoisomers, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. acs.org
Applications in Medicinal Chemistry and Pharmaceutical Research
Derivatives of L-phenylalanine are a cornerstone in drug discovery and development. ontosight.ai Their structural modifications can lead to compounds with enhanced biological activity and specificity for various molecular targets. Research has demonstrated their potential as inhibitors for enzymes like HIV-1 capsid protein, showcasing their relevance in antiviral drug design. nih.gov Furthermore, modifications to the phenylalanine structure have been explored to create compounds with anti-cancer and quorum sensing inhibitory properties. acs.orgnih.gov
Table 1: Examples of L-Phenylalanine Derivatives and their Applications
| Derivative Name | Application Area | Research Focus |
|---|---|---|
| N-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-Phenylalanine | Medicinal Chemistry | Potential anti-inflammatory, antioxidant, and anticancer effects. ontosight.ai |
| 4-methoxy-N-methylaniline substituted phenylalanine | Antiviral Research | Inhibition of HIV-1 capsid protein. nih.gov |
| Phenylalanine derivatives with a hydroxamic acid moiety | Antibacterial Research | Quorum sensing inhibitors to control bacterial virulence. nih.gov |
| N-Acyl-L-phenylalanine | Organic Synthesis | Used in Pictet-Spengler reactions to synthesize isoquinoline (B145761) alkaloids. beilstein-journals.orgnih.gov |
Relevance in Peptide Synthesis
In the realm of peptide science, L-phenylalanine derivatives are crucial for constructing peptides with tailored properties. nih.gov The incorporation of these modified amino acids can influence the peptide's conformation, stability, and biological function. Protecting groups are essential in peptide synthesis to prevent unwanted side reactions, and various derivatives of phenylalanine with different protecting groups are commercially available for this purpose. springernature.compeptide.comtcichemicals.com
Overview of the Ethoxycarbonyl Protecting Group in Amino Acid Chemistry
The ethoxycarbonyl group is a carbamate-based protecting group used in organic synthesis, particularly in amino acid and peptide chemistry.
Utility in Nitrogen Protection
The primary function of the ethoxycarbonyl group in the context of N-Ethoxycarbonyl-L-phenylalanine is to protect the amino group of the phenylalanine molecule. libretexts.org This protection is vital during chemical reactions where the amino group's reactivity needs to be masked to allow for selective modifications at other parts of the molecule. springernature.comlibretexts.org The ethoxycarbonyl group can be introduced to the amino group and subsequently removed under specific conditions, making it a valuable tool in multi-step synthetic procedures. It has been utilized as both an activating and a protective group in complex reactions like the N-acyl-Pictet–Spengler reactions. beilstein-journals.orgnih.gov
Impact on Compound Stability and Bioavailability
The introduction of an ethoxycarbonyl group can influence the physicochemical properties of the parent molecule, including its stability and bioavailability. Protecting the amino group can prevent unwanted degradation reactions. biomedgrid.com However, the stability of such prodrugs can be influenced by factors like the length of the linker and the pH of the environment. acs.orgnih.gov For instance, studies have shown that the stability of amino acid prodrugs can increase with the length of the linker chain. acs.orgnih.gov The modification of a parent drug with a group like ethoxycarbonyl can also be a strategy to enhance its absorption by targeting specific transporters in the body, although this can sometimes compromise the affinity for those transporters. acs.orgnih.gov
Scope and Objectives of Research on this compound
The research involving this compound and its related structures is primarily focused on its application as a versatile building block in organic synthesis.
Detailed Research Findings and Applications:
Peptide Synthesis: The fundamental objective of using this compound is to facilitate the controlled and stepwise formation of peptide bonds. nih.govyoutube.com In solid-phase peptide synthesis (SPPS), an N-protected amino acid like this is coupled to a growing peptide chain that is anchored to a solid resin. The protecting group prevents self-polymerization and ensures that the correct sequence is assembled. nih.gov Research in this area aims to optimize coupling reactions, improve yields, and synthesize increasingly complex and lengthy peptides or proteins. researchgate.net
Development of Enzyme Inhibitors: Derivatives of this compound are integral to the design and synthesis of potent enzyme inhibitors. Research has shown that incorporating this structure into larger molecules can lead to compounds with high specificity for their targets. For example, the design of the ACE inhibitor CV-3317, N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine, was based on this chemical scaffold. nih.gov The objective of such research is to develop new therapeutic agents for conditions like hypertension.
Biochemical Probes: Modified peptides containing N-ethoxycarbonyl-phenylalanine derivatives are synthesized to study enzyme mechanisms and activity. The development of a specific chromogenic titrant for thrombin is a prime example, where the unique peptide sequence allows for precise measurement of enzyme concentration and activity. nih.gov The goal is to create tools for diagnostics and fundamental biochemical research.
Unnatural Amino Acid Incorporation: Research extends to synthesizing and incorporating unnatural amino acid derivatives to create novel peptides with enhanced properties. nih.gov While this compound itself is a derivative of a natural amino acid, the methodologies used with it are applicable to more exotic amino acids, such as 4-amino-L-phenylalanine, to produce polypeptides with unique functionalities like improved water solubility. rsc.org The objective is to create new biomaterials and therapeutic peptides with tailored characteristics.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the N-Ethoxycarbonylation of L-Phenylalanine
The introduction of the ethoxycarbonyl group at the nitrogen atom of L-phenylalanine is a key transformation that enables its use in further synthetic applications, such as peptide synthesis. lscollege.ac.inbyjus.com Various methods have been developed to achieve this, ranging from classical acylation procedures to the use of specific reagents and optimized techniques.
Schotten-Baumann Reaction and Related Acylation Procedures
A prominent method for the N-acylation of amino acids is the Schotten-Baumann reaction. lscollege.ac.inwikipedia.org This reaction, first described by Carl Schotten and Eugen Baumann in 1883, involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgiitk.ac.in In the context of N-Ethoxycarbonyl-L-phenylalanine synthesis, L-phenylalanine acts as the amine and ethyl chloroformate serves as the acylating agent.
The reaction is typically carried out in a two-phase solvent system, consisting of water and a non-miscible organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.inwikipedia.org The L-phenylalanine is dissolved in an aqueous basic solution, often using sodium hydroxide, which serves to deprotonate the amino group, enhancing its nucleophilicity. byjus.comorganic-chemistry.org The ethyl chloroformate is dissolved in the organic solvent. The reaction occurs at the interface of the two layers, where the activated amine attacks the carbonyl carbon of the ethyl chloroformate. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.comorganic-chemistry.org
The general mechanism for the Schotten-Baumann reaction involves the following steps:
The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. iitk.ac.in
The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. byjus.com
The base present in the reaction mixture neutralizes the resulting protonated amide and the generated hydrochloric acid. byjus.com
This method is widely used due to its simplicity and effectiveness. lscollege.ac.in
Use of Specific Ethoxycarbonylating Reagents
Beyond the standard Schotten-Baumann conditions with ethyl chloroformate, other specific reagents can be employed for the ethoxycarbonylation of L-phenylalanine. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.
One such class of reagents includes other chloroformates or pyrocarbonates. For instance, di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) is a common reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, and similar principles apply to the use of diethyl pyrocarbonate for ethoxycarbonylation. These reagents are often less reactive than acyl chlorides, which can be advantageous in preventing side reactions but may require longer reaction times or the use of a catalyst.
Another approach involves the use of N-(ethoxycarbonyloxy)succinimide. This reagent is an activated ester that can react with the amino group of L-phenylalanine under milder conditions than those typically required for the Schotten-Baumann reaction. This can be particularly beneficial when dealing with sensitive substrates.
The selection of the appropriate ethoxycarbonylating reagent is often guided by factors such as the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups present in the molecule.
Improved Synthesis Techniques and Yield Optimization
Several strategies have been developed to improve the synthesis of N-protected amino acids, including this compound, focusing on increasing yields and simplifying purification processes. nih.gov
One area of improvement involves the optimization of the Schotten-Baumann reaction conditions. This can include adjusting the pH of the aqueous phase, the choice of base, the reaction temperature, and the rate of addition of the acylating agent. For example, maintaining a specific pH can be crucial for maximizing the deprotonation of the amino group while minimizing hydrolysis of the acylating agent.
Enzymatic cascade reactions represent a modern and sustainable approach to synthesizing valuable chiral molecules. acs.orgresearchgate.net While not directly reported for this compound, multi-enzyme pathways have been successfully used to convert L-phenylalanine into other high-value chiral compounds with high yields and enantiomeric purity. acs.orgresearchgate.net This highlights the potential for developing biocatalytic methods for N-protection as well.
Furthermore, the development of one-pot synthesis strategies can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. For instance, a one-pot method for amide and peptide synthesis using ynamides as coupling reagents has been shown to be highly efficient and racemization-free. organic-chemistry.org Such innovative approaches could potentially be adapted for the synthesis of this compound.
| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Potential Challenges |
| Schotten-Baumann Reaction | L-Phenylalanine, Ethyl Chloroformate, Base (e.g., NaOH) | Two-phase system (water/organic solvent), Room temperature | Simple, effective, widely applicable lscollege.ac.inwikipedia.org | Potential for side reactions, requires careful pH control |
| Use of Activated Esters | L-Phenylalanine, N-(Ethoxycarbonyloxy)succinimide | Milder conditions, often in a single solvent | High selectivity, reduced side reactions | Reagent may be more expensive |
| Enzymatic Synthesis (Potential) | L-Phenylalanine, Enzyme (e.g., ligase), Ethoxycarbonyl donor | Aqueous buffer, specific pH and temperature | High stereoselectivity, environmentally friendly acs.org | Enzyme stability and cost, requires development |
Stereochemical Considerations in Synthesis
A critical aspect of synthesizing this compound is the preservation of the inherent chirality of the L-phenylalanine starting material. google.com The biological activity of peptides and other molecules derived from this compound is often highly dependent on their stereochemistry.
Maintaining Chirality of L-Phenylalanine Backbone
The α-carbon of L-phenylalanine is a stereocenter, and its (S)-configuration must be retained throughout the N-ethoxycarbonylation process. google.com The primary risk to the stereochemical integrity is racemization, which is the formation of an equal mixture of both enantiomers (L and D).
During the acylation reaction, the conditions must be carefully controlled to prevent any process that could lead to the deprotonation of the α-proton and subsequent reprotonation, which would scramble the stereocenter. The use of strong bases or high temperatures can increase the risk of racemization.
The Schotten-Baumann reaction, when performed under appropriate conditions, is generally considered to be a reliable method for N-acylation without significant racemization. google.com The relatively mild basic conditions and low temperatures help to maintain the chirality of the amino acid backbone.
Spectroscopic and chromatographic techniques are essential for confirming the stereochemical purity of the final product. Chiral high-performance liquid chromatography (HPLC) and polarimetry are commonly used to determine the enantiomeric excess (ee) of the synthesized this compound. nih.gov
Racemization-Free Synthesis Approaches
Significant research has been dedicated to developing synthesis methods that are inherently free from racemization. google.comnih.govthieme-connect.com These approaches are particularly crucial in peptide synthesis, where even small amounts of the wrong enantiomer can have a significant impact on the final peptide's structure and function.
One strategy involves the use of coupling reagents that are known to suppress racemization. Reagents such as propylphosphonic anhydride (B1165640) (T3P®) and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®) have been successfully employed in amide bond formation with a low degree of racemization. nih.gov
Another approach is the use of ynamides as coupling reagents, which has been shown to proceed without any detectable racemization during the activation of chiral carboxylic acids. organic-chemistry.org This method avoids the use of a base, which is often the cause of racemization in traditional coupling methods. organic-chemistry.org
The development of solid-phase synthesis techniques has also contributed to minimizing racemization. google.com By anchoring the amino acid to a solid support, the potential for side reactions and racemization can be reduced. google.com
| Factor | Influence on Chirality | Mitigation Strategy |
| Base Strength | Strong bases can promote racemization by abstracting the α-proton. | Use of milder bases (e.g., sodium bicarbonate) or base-free methods. organic-chemistry.org |
| Temperature | Higher temperatures can increase the rate of racemization. | Perform the reaction at low temperatures (e.g., 0 °C). nih.gov |
| Reagent Choice | Certain activating agents can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. | Employ racemization-suppressing coupling reagents like T3P® or PyBOP®. nih.gov |
| Reaction Time | Prolonged reaction times can increase the exposure to conditions that may cause racemization. | Optimize reaction conditions to achieve a reasonable reaction time. |
Derivatization Strategies of this compound
This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups—the carboxyl group, the protected amine, and the phenyl ring—offer multiple sites for chemical modification.
The carboxylic acid functionality of this compound is a primary site for derivatization, most commonly through the formation of esters or amides. These reactions are fundamental in peptide synthesis, where the carboxyl group of one amino acid derivative is coupled with the amino group of another.
Esterification: The carboxyl group can be converted to various esters. This is often a preliminary step for further reactions or to modify the compound's solubility and reactivity.
Amide Bond Formation: Coupling of the carboxyl group with amines to form amides is a key transformation. This is central to the synthesis of peptides and peptidomimetics. For example, this compound can be coupled with other amino acid esters or amino alcohols.
These modifications are critical in building larger, more complex molecules from the basic this compound scaffold.
The aromatic phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. These modifications can significantly alter the compound's biological activity and physical properties.
Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is a common modification. Nitration of aromatic rings typically occurs under acidic conditions. For related compounds, nitration has been shown to be a viable synthetic step. The position of nitration (ortho, meta, or para) is directed by the activating nature of the alkyl substituent on the benzene (B151609) ring.
Sulfonylation: The introduction of a sulfonyl group (-SO3H) is another important electrophilic aromatic substitution. This modification can increase the water solubility of the compound.
These derivatizations expand the chemical diversity of molecules that can be synthesized from this compound, providing access to novel compounds with potentially useful properties.
This compound is a valuable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry. Its defined stereochemistry and multiple functionalization sites make it an ideal starting material for the synthesis of chiral drugs and other bioactive molecules.
One notable application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. For instance, it has been used in the design and synthesis of potent ACE inhibitors like N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine. nih.gov In such syntheses, the this compound moiety is incorporated into a larger molecular framework to achieve the desired therapeutic effect.
Furthermore, the principles of using chiral amino acids in the synthesis of complex targets are well-established. L-phenylalanine derivatives are used in palladium-catalyzed reactions to create axially chiral biaryls, demonstrating their utility in advanced organic synthesis. acs.org These strategies highlight the potential of this compound as a precursor for a wide range of complex, stereochemically defined molecules. rsc.org
Purification and Isolation Techniques
The purity of this compound and its derivatives is paramount, especially for applications in pharmaceutical synthesis. Chromatographic methods are the most common and effective techniques for purification and isolation.
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. The choice of method depends on the scale of the purification and the properties of the compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification. For chiral compounds like this compound, chiral HPLC is particularly important. This method uses a chiral stationary phase (CSP) to separate enantiomers. For example, chiral resolution of racemic mixtures of related nitropropranolol derivatives was successfully achieved using a Kromasil 5-Amycoat column. mdpi.com The enantiomeric purity of the separated compounds is typically assessed by analytical chiral HPLC. mdpi.com
Column Chromatography: For larger scale purifications, silica (B1680970) gel column chromatography is widely used. The separation is based on the polarity of the compounds. A solvent system (mobile phase) is chosen to achieve optimal separation of the desired compound from impurities. For instance, intermediates in multi-step syntheses involving amino acid derivatives are often purified by column chromatography on silica gel. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. It provides a quick assessment of the purity of a sample.
These chromatographic techniques are indispensable tools in the synthesis and derivatization of this compound, ensuring that the final products meet the required standards of purity and enantiomeric excess.
Recrystallization and Precipitation
The purification of this compound, a crucial step to ensure high purity for subsequent applications, is typically achieved through recrystallization or precipitation techniques. These methods leverage the differential solubility of the target compound and its impurities in various solvent systems. While specific documented procedures for this compound are not extensively detailed in publicly available literature, established protocols for structurally similar N-protected amino acids, such as N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe), provide a robust framework for its purification.
The general principle involves dissolving the crude this compound product, which may present as an oil or a semi-solid after synthesis and initial workup, in a suitable solvent. This is followed by the addition of an "anti-solvent" to induce precipitation or by cooling the saturated solution to promote crystallization.
Detailed Research Findings:
A common strategy for purifying N-protected amino acids involves a two-solvent system. The crude material is first dissolved in a solvent in which it is readily soluble. Subsequently, a non-polar anti-solvent is introduced to decrease the solubility of the target compound, leading to its precipitation in a purified form. For instance, in the purification of related compounds, methanol (B129727) has been used as the primary solvent, with anti-solvents such as n-hexane or petroleum ether being effective for inducing recrystallization.
An analogous, well-documented procedure for the purification of N-tert-Butoxycarbonyl-L-phenylalanine involves an initial extraction into an organic solvent like diethyl ether. After evaporation of the ether, the resulting crude oil is triturated with a non-polar solvent such as hexane (B92381). This process encourages the solidification and precipitation of the desired compound. The solid precipitate is then collected by filtration and washed with a cold, low-boiling point non-polar solvent like pentane (B18724) to remove any residual soluble impurities. orgsyn.org It is critical to ensure the complete removal of certain solvents used during the synthesis, as their presence, even in small amounts, can significantly hinder the crystallization process. orgsyn.org To facilitate crystallization, especially when it is slow to initiate, techniques such as scratching the inside of the flask with a glass rod or seeding the solution with a small crystal of the pure compound can be employed. orgsyn.org
Another effective approach for crystallization involves the use of an alcohol-water mixture. For a similar compound, N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, crystallization from a mixed solvent of an alcohol and water, with an alcohol to water volume ratio ranging from 1 to 20, has been reported. The pH of the solution can also be a critical parameter, with a range of 3 to 6 being optimal for crystallization in this case. Cooling crystallization, with a controlled cooling rate not exceeding 40°C per hour, is a recommended technique to obtain high-purity crystals.
Based on these established methodologies for similar compounds, a suggested protocol for the recrystallization of this compound would involve dissolving the crude product in a minimal amount of a moderately polar solvent, such as ethyl acetate (B1210297) or an alcohol (e.g., ethanol (B145695) or methanol). This would be followed by the slow addition of a non-polar anti-solvent like hexane or petroleum ether until turbidity is observed, and then allowing the solution to stand, often at a reduced temperature, to facilitate the formation of pure crystals.
Interactive Data Table: Solvent Systems for Recrystallization of N-Protected Phenylalanine Derivatives
| Compound | Primary Solvent | Anti-Solvent/Method | Observations |
| N-tert-Butoxycarbonyl-L-phenylalanine | Diethyl Ether (for extraction) | Hexane (for trituration/precipitation), cold Pentane (for washing) | Residual alcohol can inhibit crystallization. Seeding or scratching may be necessary. orgsyn.org |
| N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine | Alcohol | Water (volume ratio alcohol:water 1-20) | pH controlled between 3 and 6. Cooling crystallization recommended. |
| General N-Protected Amino Acids | Methanol | n-Hexane or Petroleum Ether | Anti-solvent induces precipitation. |
| General N-Protected Amino Acids | Dichloromethane (DCM) or Chloroform | Hexane | A common mixed-solvent system for recrystallization. |
| General N-Protected Amino Acids | Toluene | Methanol | A common mixed-solvent system for recrystallization. |
| General N-Protected Amino Acids | Ethanol | Water | A common mixed-solvent system for recrystallization. |
Applications in Advanced Organic Synthesis
N-Ethoxycarbonyl-L-phenylalanine as a Chiral Auxiliary and Ligand Precursor
The inherent chirality of the L-phenylalanine backbone is a fundamental feature that chemists exploit to control the stereochemical outcome of chemical reactions. By temporarily incorporating this chiral molecule into a reactant, it can guide the formation of new stereocenters in a predictable manner.
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a reaction diastereoselectively. wikipedia.org While specific examples detailing this compound's use are specialized, the principle is well-established with closely related N-acyl phenylalanine derivatives. For instance, N-acryloyl-L-phenylalanine methyl ester has been employed as a chiral dienophile in asymmetric Diels-Alder reactions. csic.es In these reactions, the chiral phenylalanine moiety directs the approach of the reacting partner, leading to the preferential formation of one diastereomer over another. The efficiency of this stereochemical control can be influenced by the reaction conditions, particularly the choice of Lewis acid catalyst. csic.es
Similarly, chiral auxiliaries derived from L-phenylalanine, such as Evans-type oxazolidinones, are used to direct asymmetric alkylation and aldol (B89426) reactions. ubc.ca The auxiliary creates a chiral environment that shields one face of the enolate, forcing the electrophile to attack from the less hindered face, thus creating a new stereocenter with high selectivity. ubc.ca After the desired transformation, the auxiliary is cleaved from the product and can often be recovered. The N-ethoxycarbonyl group in this compound serves the same fundamental purpose as other N-acyl groups in these auxiliaries: it forms a stable amide bond that allows the phenylalanine unit to direct the course of the reaction.
The structural framework of this compound is an ideal starting point for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric synthesis. acs.org These ligands coordinate to a metal center, creating a chiral catalytic complex that can produce enantiomerically enriched products.
L-phenylalanine itself has been used to create chiral stationary phases for ligand-exchange chromatography. nih.gov In one study, L-phenylalanine was grafted onto a silica (B1680970) support to create a novel stationary phase capable of separating racemic mixtures of amino acids. nih.gov The N-ethoxycarbonyl group plays a crucial role in such syntheses by protecting the nitrogen atom, allowing for selective modification of other parts of the molecule, such as the carboxylic acid, before its incorporation into a larger structure like a polymer or ligand scaffold. This protection prevents unwanted side reactions and ensures that the nitrogen atom is available for coordination or further functionalization if needed after deprotection.
Table 1: Examples of Phenylalanine-Derived Chiral Auxiliaries and Ligands
| Derivative | Application Type | Transformation / Use | Key Principle |
|---|---|---|---|
| N-acryloyl-L-phenylalanine methyl ester | Chiral Auxiliary | Asymmetric Diels-Alder Reaction | Diastereoselective formation of cycloadducts. csic.es |
| Evans auxiliary from L-phenylalanine | Chiral Auxiliary | Asymmetric Aldol/Alkylation Reactions | Creates a chiral enolate to control electrophilic attack. ubc.ca |
| L-phenylalanine grafted silica | Chiral Ligand (in stationary phase) | Chiral Ligand-Exchange Chromatography | Separation of racemates based on differential coordination. nih.gov |
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
This compound is a key starting material and intermediate in the synthesis of a variety of bioactive molecules and pharmaceutical compounds. Its inherent chirality and functional group handles make it an attractive building block for creating complex and stereochemically defined structures.
Precursor in Drug Discovery
The quest for new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound serves as a valuable precursor in drug discovery programs, providing a chiral pool starting material that can be elaborated into more complex drug candidates. Its structure is incorporated into various compounds that are investigated for their potential therapeutic effects.
Synthesis of Enzyme Inhibitors (e.g., ACE inhibitors)
A significant application of this compound is in the synthesis of enzyme inhibitors, particularly angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. nih.gov Several potent ACE inhibitors have been synthesized using this compound or its derivatives as a key component. For example, the synthesis of N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid, a potent ACE inhibitor, utilizes a derivative of this compound. nih.gov Similarly, the design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), another potent ACE inhibitor, also involves this crucial building block. nih.gov
The synthesis of these inhibitors often involves the coupling of this compound with other amino acids or cyclic structures to create molecules that can effectively bind to the active site of the ACE enzyme. scielo.br
Development of Amino Acid-Based Polyesteramides
In the field of polymer chemistry, there is a growing interest in developing biodegradable and biocompatible materials from renewable resources. Amino acids are attractive monomers for the synthesis of such polymers. This compound can be used in the development of amino acid-based polyesteramides (PEAs). rug.nl These polymers incorporate amino acid units into their backbone, offering potential advantages in terms of biodegradability and biocompatibility.
The synthesis of these polyesteramides can involve the polycondensation of monomers derived from this compound with diols and dicarboxylic acids. nih.gov The properties of the resulting PEAs, such as their thermal stability and degradation behavior, can be tailored by varying the specific monomers used in the polymerization process. mdpi.com Research has shown that polyesteramides based on L-phenylalanine can be synthesized through melt polycondensation, and their structures can be characterized by techniques like NMR and mass spectrometry. mdpi.com
Biological and Biomedical Research
Investigation of Biological Activities of N-Ethoxycarbonyl-L-phenylalanine and its Derivatives
The modification of L-phenylalanine by the addition of an ethoxycarbonyl group alters its chemical properties, leading to a range of biological activities that have been the subject of scientific inquiry.
Antimicrobial Activity Studies
The antimicrobial potential of N-acyl amino acid derivatives, including those of L-phenylalanine, has been an area of active research. Studies have shown that the antimicrobial efficacy of such compounds is influenced by their structural characteristics.
While specific studies on this compound are limited, research on related N-acyl-L-phenylalanine derivatives provides insights into their potential antimicrobial actions. For instance, cationic surfactant analogues derived from L-Phenylalanine esters have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The effectiveness of these derivatives often increases with the length of the alkyl chain, although a "cut-off" effect has been observed, where further increases in chain length lead to diminished activity. nih.gov For example, a study on L-phenylalanine and L-tyrosine esters showed a cut-off effect at a C12 alkyl chain for Gram-positive bacteria and at C8/C10 for Gram-negative bacteria. nih.gov
Furthermore, some phenylalanine derivatives have shown promise as antifungal agents. mdpi.com Tripeptides of the form L-arginyl-X-L-phenylalanine have been found to inhibit the growth of fungi such as Aspergillus fumigatus and Aspergillus flavus. nih.gov In some cases, these peptide-bound antagonists were more active against Candida albicans isolates than the free antagonists, suggesting that the amino acid sequence can act as a carrier to enhance uptake. nih.gov The introduction of L-phenylalanine into the sequence of the antimicrobial peptide protonectin resulted in a derivative with potent and selective activity against Gram-positive bacteria. nih.gov
It is important to note that while these findings for related compounds are encouraging, dedicated studies are required to determine the specific antimicrobial spectrum and efficacy of this compound itself.
Antioxidant Properties and Mechanisms
The antioxidant capacity of amino acid derivatives is a significant area of investigation due to the role of oxidative stress in various diseases. The antioxidant properties of compounds are often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.comnih.govresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comnih.gov
Research has shown that L-phenylalanine can influence the production of antioxidant phenolic acids in plant cell cultures. The addition of phenylalanine to Ginkgo biloba cell cultures led to an increase in the production of phenolic acids and demonstrated moderate radical scavenging activity in a DPPH assay. mdpi.com While this points to the indirect antioxidant potential of the parent amino acid, direct testing of this compound is necessary to ascertain its intrinsic antioxidant and free-radical scavenging capabilities. Studies on other N-acyl amino acid derivatives have also indicated potential antioxidant effects, suggesting this is a promising area for future investigation of this compound.
Influence on Neurotransmitter Synthesis and Related Pathways
L-phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin. nih.govnih.gov The metabolic pathway involves the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step in the biosynthesis of catecholamines like dopamine. nih.gov
High concentrations of phenylalanine in the brain can competitively inhibit the transport of L-tyrosine and L-tryptophan across the blood-brain barrier and can also inhibit the activity of tyrosine hydroxylase and tryptophan hydroxylase 2. nih.gov This can lead to a depletion of dopamine and serotonin. nih.govnih.gov For example, in a study using rat pheochromocytoma (PC12) cells, high extracellular levels of phenylalanine led to the depletion of intracellular tyrosine and dopamine. nih.gov
The introduction of an ethoxycarbonyl group to L-phenylalanine may alter its transport and metabolism, thereby influencing its effect on neurotransmitter synthesis. However, specific studies on how this compound directly influences these pathways are currently lacking. Understanding the interaction of this derivative with enzymes like tyrosine hydroxylase would be a critical step in elucidating its neurological effects.
Studies on Muscle Protein Synthesis
Amino acids are fundamental for muscle protein synthesis (MPS), a key process for muscle growth and repair. nih.gov The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of this process, and its activation is stimulated by amino acids. physoc.orgnih.govresearchgate.net
L-phenylalanine, as an essential amino acid, plays a role in stimulating the mTOR pathway and, consequently, muscle protein synthesis. mdpi.com In research settings, isotopically labeled forms of phenylalanine, such as L-[ring-¹³C₆]phenylalanine, are widely used as tracers to measure the fractional synthetic rate (FSR) of muscle proteins. nih.govnih.gov The incorporation of the labeled phenylalanine into muscle protein over time allows for the quantification of MPS.
The derivatization of L-phenylalanine to this compound is a common step in the analytical procedures for determining the enrichment of labeled phenylalanine in muscle tissue samples via gas chromatography-mass spectrometry (GC-MS). While this highlights its importance as an analytical tool in the study of MPS, there is a lack of research investigating whether this compound itself has a direct physiological role in regulating muscle protein synthesis or mTOR signaling.
Receptor Binding and Modulation
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that mediate a wide range of physiological responses and are major drug targets. nih.gov A significant number of these receptors are "orphan" receptors, meaning their endogenous ligands are unknown. nih.gov
Recent studies have shown that amino acids can act as signaling molecules by binding to and activating GPCRs. nih.gov Specifically, L-phenylalanine has been identified as a ligand for several orphan GPCRs, suggesting it may have a more significant role in metabolic processes than previously understood. mdpi.com N-acyl amino acids, as a class, are also being investigated as potential modulators of membrane proteins like GPCRs and ion channels. nih.gov These molecules are amphipathic, having both a fatty acid component and an amino acid headgroup, which could allow for unique interactions with receptors. nih.gov
While these findings suggest that derivatives of L-phenylalanine could interact with cellular receptors, there is currently no specific data available on the receptor binding profile or modulatory effects of this compound. Research in this area would be necessary to determine if this compound has any specific receptor targets.
Pharmacological and Toxicological Considerations in Research Contexts
The pharmacological and toxicological properties of any compound are critical to assess its potential for therapeutic use and to ensure safety in research settings. For this compound, specific toxicological data is sparse. However, information on the parent compound, L-phenylalanine, and general data for N-acyl amino acids provide some context.
A 28-day dietary toxicity study of L-phenylalanine in rats identified a no-observed-adverse-effect level (NOAEL) of 1.5% (w/w) for both males and females. acs.org At higher concentrations, signs of mild toxicity, such as lower food consumption and body weight, were observed. acs.org It has also been noted that L-phenylalanine can form fibrils that exhibit dose-dependent decreases in cell viability. nih.gov
The broader class of N-acyl amino acids has been noted for its diverse biological activities, and with this comes the need for careful pharmacological and toxicological evaluation. nih.gov Their potential to interact with various molecular targets necessitates a case-by-case assessment of their safety and efficacy. nih.gov
In Vitro and In Vivo Biological Assays
Direct in vitro and in vivo biological assays specifically for this compound are not extensively documented in publicly available research. However, the biological activities of its parent molecule, L-phenylalanine, and other N-acylated derivatives have been the subject of numerous studies, providing insights into its potential functions.
In vitro studies on L-phenylalanine have revealed its importance as a metabolic checkpoint in the immune system. For instance, research has shown that intracellular levels of L-phenylalanine can regulate the function of human Th2 cells, which are involved in allergic responses. biorxiv.org Assays using mass spectrometry, flow cytometry, and RNA-sequencing demonstrated that L-phenylalanine availability affects the proliferation and differentiation of these immune cells. biorxiv.org Furthermore, derivatives of phenylalanine are crucial in therapeutic research. One prominent example is 4-borono-L-phenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). In vitro assays using cancer cell lines, such as non-small cell lung carcinoma, are used to evaluate the uptake of BPA, which is mediated by L-amino acid transporters (LAT-1) that are often overexpressed in tumors. nih.gov
Studies have also explored the antimicrobial properties of L-phenylalanine derivatives. Cationic surfactants derived from L-phenylalanine esters have been synthesized and screened for their antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov These assays typically involve determining the Minimum Inhibitory Concentration (MIC) and correlating it with the Critical Micelle Concentration (CMC), suggesting that membrane disruption is a key mechanism of action. nih.gov The introduction of L-phenylalanine into existing antimicrobial peptides has also been shown to enhance selective activity against gram-positive bacteria. nih.gov
In vivo models have further elucidated the roles of phenylalanine and its derivatives. In studies related to BNCT, preloading with L-phenylalanine has been investigated to modulate the uptake of BPA in normal versus tumor tissues, with the goal of reducing off-target radiation doses. nih.gov Additionally, the broader class of N-acyl amino acids (NAAs), to which this compound belongs, has been studied in vivo. For example, mice deficient in the enzyme PM20D1, which regulates NAA levels, show significant changes in metabolism and pain sensation, highlighting the systemic roles of these signaling lipids. pnas.org
The following table summarizes findings from assays on related phenylalanine compounds, which could inform future research on this compound.
| Compound/Derivative | Assay Type | Key Findings |
| L-Phenylalanine | In vitro (Human Th2 cells) | Acts as a metabolic checkpoint, restraining memory CD4+ T-cell proliferation and inhibiting Th2 cell differentiation. biorxiv.org |
| 4-Borono-L-phenylalanine (BPA) | In vitro (Cancer & normal cells) | Uptake mediated by LAT-1 transporters; pre-treatment with L-phenylalanine can modulate BPA uptake. nih.gov |
| L-Phenylalanine Esters | In vitro (Bacteria) | Exhibit antibacterial activity, with effectiveness related to alkyl chain length and micelle formation. nih.gov |
| N-Acyl Amino Acids (NAAs) | In vivo (Mouse model) | Regulate metabolism and nociception (pain sensation). pnas.org |
Metabolic Fate and Biotransformation
The metabolic fate and biotransformation of this compound are presumed to follow the general pathways established for its constituent parts: L-phenylalanine and the N-acyl group. The primary metabolic pathway for L-phenylalanine in humans is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. youtube.com This is a critical step, and defects in this enzyme lead to the genetic disorder phenylketonuria. nih.gov Following this, tyrosine is further catabolized into fumarate (B1241708) and acetoacetate, which can enter central metabolic cycles. youtube.com
The introduction of the N-ethoxycarbonyl group, a type of N-acylation, significantly alters this metabolic route. N-acylated amino acids (NAAs) are a diverse class of signaling lipids, and their metabolism is an active area of research. nih.govnih.gov The amide bond linking the acyl group to the amino acid is a key target for enzymatic action. It is hypothesized that this compound could be hydrolyzed to release L-phenylalanine and an ethoxycarbonyl derivative. Enzymes such as fatty acid amide hydrolase (FAAH) are known to catalyze the breakdown of various NAAs. bohrium.com Another key enzyme is peptidase M20 domain-containing 1 (PM20D1), which has been shown to have both NAA hydrolase and synthase activities. pnas.org
Metabolomic studies have revealed that L-phenylalanine itself can undergo various biotransformation reactions beyond its main catabolic pathway, especially under conditions where the primary pathway is altered. nih.govnih.gov These alternative routes include phase 1 reactions (like hydration) and phase 2 bioconjugation reactions, where molecules are attached to make them more water-soluble for excretion. nih.govnih.gov Observed biotransformation products of phenylalanine include N-acetylphenylalanine and N-acetylcysteine conjugates. nih.gov This suggests that this compound, if not fully hydrolyzed, could potentially be a substrate for further enzymatic modifications.
The biotransformation pathways for aromatic amino acids are complex and can be harnessed for biotechnological applications. For example, yeast species like Yarrowia lipolytica are used to biotransform L-phenylalanine into valuable compounds like phenylacetic acid. mdpi.com
The potential metabolic pathways are summarized in the table below.
| Molecule | Metabolic Process | Key Enzymes/Reactions | Resulting Products |
| L-Phenylalanine | Primary Catabolism | Phenylalanine hydroxylase | L-Tyrosine, leading to fumarate and acetoacetate. youtube.com |
| N-Acyl Amino Acids (general) | Hydrolysis | Fatty Acid Amide Hydrolase (FAAH), PM20D1 | Fatty acid and amino acid. pnas.orgbohrium.com |
| L-Phenylalanine | Phase 2 Biotransformation | Conjugation reactions (e.g., acetylation) | N-acetylphenylalanine, other conjugates. nih.gov |
| This compound | Hypothesized Hydrolysis | Hydrolases (e.g., FAAH, esterases) | L-Phenylalanine and ethoxycarbonate derivative. |
This compound in Drug Delivery Systems Research
The unique chemical structure of N-acylated amino acids, combining a hydrophobic acyl group with the functional groups of an amino acid, makes them attractive candidates for constructing drug delivery systems. While research specifically on this compound is limited, studies on similar N-acylated phenylalanine derivatives provide a strong basis for its potential applications.
Encapsulation and Release Studies
The self-assembly properties of N-acylated phenylalanine derivatives are central to their use in drug encapsulation and release. For example, N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-L-phenylalanine) can self-assemble into a supramolecular hydrogel that serves as a carrier for drugs. nih.gov These hydrogel networks can physically entrap drug molecules, such as salicylic (B10762653) acid, and release them in a controlled manner. nih.gov The release kinetics from such systems are often governed by Fickian diffusion and can be modulated by altering the concentration of the hydrogelator, temperature, and the pH of the surrounding medium. nih.gov
Another approach involves creating micelles from block copolymers that include a phenylalanine block. Methoxy-poly(ethylene glycol)-poly(L-glutamic acid)-poly(L-phenylalanine) triblock polymers, for instance, self-assemble into spherical micelles in an aqueous environment. nih.gov These micelles, typically 50-100 nm in size, can encapsulate hydrophobic drugs like sorafenib (B1663141) within their core. nih.gov In vitro studies have demonstrated that these polymeric micelles can achieve a sustained and controlled release of the encapsulated drug, and the drug-loaded micelles can be effectively taken up by tumor cells. nih.gov The drug loading capacity and release profile can be fine-tuned by adjusting the composition and length of the different polymer blocks. nih.gov
The table below details findings from encapsulation studies using related compounds.
| Delivery System | Constituent Compound(s) | Model Drug | Key Findings on Encapsulation and Release |
| Supramolecular Hydrogel | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine | Salicylic Acid | Drug is entrapped in the hydrogel network; release is diffusion-controlled and influenced by hydrogelator concentration and temperature. nih.gov |
| Polymeric Micelles | Methoxy-poly(ethylene glycol)-poly(L-glutamic acid)-poly(L-phenylalanine) | Sorafenib | Self-assembles into 50-100 nm micelles; provides sustained and controlled drug release. nih.gov |
pH-Responsive Delivery Systems
The design of "smart" drug delivery systems that respond to specific physiological cues, such as the lower pH of tumor microenvironments or endosomes, is a major goal in nanomedicine. The carboxylic acid group of phenylalanine and the nature of the N-acyl linkage can both contribute to pH-responsive behavior.
Amino acids are fundamental building blocks for pH-responsive materials because their side chains can be protonated or deprotonated depending on the ambient pH. nih.gov For this compound, the terminal carboxyl group (with a pKa typically around 2-3) and the amide linkage itself can be influenced by pH. In polypeptide-based systems, the collective ionization state of amino acid residues dictates secondary structures like α-helices and β-sheets. mdpi.com A change in pH can disrupt these structures, leading to the disassembly of a nanocarrier and the release of its payload.
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Studies for Structural Elucidation and Conformation
Spectroscopic techniques are instrumental in confirming the identity and purity of N-Ethoxycarbonyl-L-phenylalanine, as well as providing insights into its conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) atoms.
For L-phenylalanine, the parent amino acid, the aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.3-7.5 ppm in ¹H NMR spectra. nih.govchemicalbook.com The alpha-proton (α-H) resonates around 4.0 ppm, while the beta-protons (β-H) are observed between 3.1 and 3.3 ppm. chemicalbook.com
In this compound, the addition of the ethoxycarbonyl group introduces characteristic signals. The ethyl group protons are expected to appear as a triplet (CH₃) and a quartet (CH₂) in the upfield region of the spectrum. The presence of the carbonyl group and the urethane (B1682113) linkage will shift the resonances of the adjacent protons and carbons.
While specific NMR data for this compound is not abundant in the public domain, data for similar compounds like N-(tert-Butoxycarbonyl)-L-phenylalanine shows the carboxyl carbon at approximately 177-181 ppm in ¹³C NMR spectra. chemicalbook.com The aromatic carbons of the phenyl ring in L-phenylalanine itself are found between 130 and 138 ppm. bmrb.io
A study on the ¹H NMR of L-phenylalanine in D₂O showed the following chemical shifts: the aromatic protons at 7.428, 7.383, and 7.333 ppm, the α-proton at 3.990 ppm, and the β-protons at 3.286 and 3.126 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for L-Phenylalanine Moiety
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.3 - 7.5 |
| Alpha-Proton (α-H) | ~4.0 |
| Beta-Protons (β-H₂) | 3.1 - 3.3 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule.
The IR spectrum of L-phenylalanine displays characteristic absorption bands. researchgate.net The zwitterionic form in the solid state shows strong bands for the -NH₃⁺ group (asymmetric and symmetric stretching and deformation vibrations) and the -COO⁻ group (asymmetric stretching). researchgate.net For instance, in pure L-phenylalanine, pronounced bands are observed for the hydroxyl group (3443 cm⁻¹), asymmetric (3068 cm⁻¹) and symmetric (3034 cm⁻¹) stretching vibrations of the charged NH₃⁺ group, and asymmetric vibrations of the carboxylate group COO⁻ (1587 cm⁻¹). researchgate.net
In this compound, the introduction of the ethoxycarbonyl group will result in a prominent C=O stretching vibration from the urethane carbonyl, typically in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will also be present. The N-H stretching vibration of the urethane group is expected around 3300-3400 cm⁻¹.
Raman spectroscopy provides complementary information. For L-phenylalanine, characteristic bands include those for the phenyl ring vibrations. nih.govresearchgate.net A strong band around 1006 cm⁻¹ is attributed to the ring breathing mode of the monosubstituted benzene (B151609) ring. nih.gov
Table 2: Key IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Urethane N-H | Stretching | 3300 - 3400 |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Urethane C=O | Stretching | 1700 - 1730 |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 |
| Phenyl Ring C=C | Stretching | ~1600, ~1450-1500 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
The molecular weight of this compound is 237.25 g/mol , corresponding to the molecular formula C₁₂H₁₅NO₄. scbt.com In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.
Fragmentation of this compound would likely involve cleavage of the ester and urethane bonds. Common fragmentation pathways for phenylalanine derivatives include the loss of the carboxyl group (CO₂H) and cleavage of the bond between the alpha and beta carbons of the amino acid side chain, leading to the formation of a stable tropylium (B1234903) ion from the benzyl (B1604629) group. The ethoxycarbonyl group can also undergo fragmentation. The analysis of these fragment ions helps to confirm the structure of the molecule. lww.comnih.gov
UV-Visible Spectroscopy and Derivative Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the phenyl ring in this compound.
Aromatic amino acids like phenylalanine exhibit characteristic UV absorption due to their aromatic rings. libretexts.org Phenylalanine typically shows a maximum absorption (λmax) around 257 nm. photochemcad.com The presence of the ethoxycarbonyl group is not expected to significantly shift this maximum, but it may affect the molar absorptivity. The peptide bond-like urethane linkage may also contribute to absorption in the far-UV region (around 220 nm). researchgate.net
Second derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to more accurately quantify aromatic amino acids. nih.govnih.gov This technique can be particularly useful for analyzing this compound in complex mixtures by minimizing interference from other absorbing species. nih.gov
Table 3: UV Absorption Characteristics of the Phenylalanine Chromophore
| Chromophore | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Phenylalanine | ~257 | ~200 |
Note: Values are approximate and can be influenced by solvent and pH.
Fluorescence Studies
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While phenylalanine has a lower quantum yield compared to other aromatic amino acids like tryptophan and tyrosine, it does exhibit fluorescence. nih.gov
The fluorescence of phenylalanine is characterized by an excitation maximum around 260 nm and an emission maximum around 280 nm. atlantis-press.com The fluorescence properties of this compound would be primarily dictated by the phenylalanine moiety. Studies on phenylalanine fluorescence have been used to investigate conformational changes and binding interactions in proteins. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound is a chiral molecule due to the stereocenter at the alpha-carbon of the phenylalanine backbone. Chiroptical spectroscopy techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of the compound.
Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For amino acids, the CD spectrum can be used to determine the enantiomeric form (L or D). nih.govresearchgate.net
Optical Rotation Studies
Optical rotation is a fundamental chiroptical property that confirms the enantiomeric purity and provides information about the molecular structure of a chiral compound. For this compound, a positive specific rotation indicates its dextrorotatory nature.
Detailed Research Findings: The specific rotation of this compound has been reported as [α]D²⁰ = +25° when measured in ethanol (B145695) at a concentration of 2 g/100 mL. This dextrorotatory value is a characteristic physical constant for the L-enantiomer of this compound under these specific conditions. The magnitude and sign of the optical rotation are highly sensitive to factors such as the solvent, temperature, and the wavelength of the light used. The ethoxycarbonyl group attached to the nitrogen atom of the L-phenylalanine scaffold significantly influences the electron distribution and conformational preferences of the molecule, which in turn dictates its interaction with plane-polarized light. Further research investigating the impact of varying solvent polarity and temperature on the specific rotation could provide deeper insights into the conformational dynamics of this compound in solution.
Table 1: Optical Rotation Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Specific Rotation ([α]) | +25° | 20°C, Sodium D-line (589 nm) |
| Concentration (c) | 2 g/100 mL |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules, providing detailed information about their secondary structure and conformational features in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample.
Detailed Research Findings: Currently, there is a notable absence of publicly available, detailed research findings specifically documenting the Circular Dichroism (CD) spectra of this compound. While CD spectroscopy has been extensively applied to study the parent amino acid, L-phenylalanine, and various other N-acyl derivatives to understand their conformational preferences and the nature of their electronic transitions, specific data for the N-ethoxycarbonyl derivative is not found in the surveyed scientific literature.
For L-phenylalanine and its derivatives, the CD spectrum is typically characterized by transitions associated with the aromatic chromophore (the phenyl group) and the carboxyl group. The introduction of the ethoxycarbonyl protecting group on the amino function is expected to influence the electronic environment of the chiral center and the conformational flexibility of the entire molecule. This would likely result in a unique CD signature for this compound. A systematic CD spectroscopic study of this compound in various solvents would be invaluable for elucidating the impact of the N-ethoxycarbonyl group on the conformational equilibria and the chiroptical properties of the L-phenylalanine scaffold. Such studies would contribute to a more comprehensive understanding of how different N-protecting groups modulate the spectroscopic and stereochemical characteristics of amino acids.
Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Solvent |
|---|
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and related electronic properties (such as ionization potential and electron affinity) for N-Ethoxycarbonyl-L-phenylalanine have not been reported in the reviewed literature. This type of analysis is crucial for understanding the molecule's reactivity and electronic transitions.
A detailed conformational analysis of this compound, identifying its stable conformers and the energy landscape of its rotational degrees of freedom, is not available. Such studies are vital for understanding the three-dimensional structure and flexibility of the molecule, which influence its biological activity and physical properties.
Molecular Dynamics Simulations
No molecular dynamics simulation studies detailing the interaction of this compound with specific biological receptors have been found. These simulations would be essential for predicting binding affinities and understanding the molecular basis of any potential biological activity.
Research detailing the solvent effects on the conformation and properties of this compound, or its specific hydration profile, is not present in the available literature. Such studies would provide insight into the behavior of the molecule in aqueous environments, which is critical for understanding its behavior in biological systems.
Docking Studies and Structure-Activity Relationship (SAR) Prediction
Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. In the context of this compound and its analogs, docking simulations provide insights into potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding pocket of a receptor. These studies are foundational for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective molecules.
Structure-Activity Relationship (SAR) analysis complements docking studies by correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for activity. For N-acylated phenylalanine derivatives, SAR studies often explore the effects of altering the N-acyl group, the ester moiety, and substitutions on the phenyl ring to understand their impact on target binding and efficacy.
A study on novel phenylalanine-containing peptidomimetics designed as HIV-1 capsid binders provides a practical example of docking and SAR analysis. Although not this compound itself, the study investigated derivatives with a core phenylalanine structure. The research identified that the phenylalanine core was crucial for maintaining antiviral activity. mdpi.com Docking simulations of these compounds into the HIV-1 capsid protein revealed that the amide group of the phenylalanine backbone could form a critical hydrogen bond with the residue Asn57. mdpi.com
The following table summarizes the in vitro anti-HIV-1 activity for a selection of these phenylalanine derivatives, illustrating the structure-activity relationship. The antiviral activity is presented as the half-maximal effective concentration (EC50).
| Compound | Structure | EC50 (µM) mdpi.com |
| I-7 | 3.21 ± 0.91 | |
| I-9 | 2.93 ± 0.76 | |
| I-19 | 2.53 ± 0.84 | |
| I-21 | 2.87 ± 0.65 | |
| PF-74 (Reference) | 0.26 ± 0.08 |
This table is interactive. Users can sort the data by clicking on the column headers.
The data indicates that while the synthesized compounds show activity, they are less potent than the reference compound PF-74, highlighting subtle structural requirements for optimal binding and inhibition. mdpi.com
Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Predictive modeling in computational chemistry utilizes statistical and machine learning algorithms to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a compound, represented by molecular descriptors, and its biological activity or physicochemical properties.
For biological activity, QSAR models can predict the potency of new compounds, helping to prioritize synthesis and testing. These models are built from a training set of compounds with known activities and then validated to ensure their predictive power. Descriptors used in these models can range from simple 1D properties like molecular weight to complex 3D fields representing the molecule's shape and electronic properties. nih.gov
ADMET prediction is a critical component of modern drug discovery, aiming to identify potential liabilities of a drug candidate early in the development process. In silico ADMET models predict properties such as:
Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Prediction of various toxicities, such as hepatotoxicity or cardiotoxicity.
The following table presents a hypothetical, yet representative, in silico ADMET profile for a compound like this compound, based on common predictive models.
| Property | Predicted Value | Implication |
| Molecular Weight | 223.26 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | ~2.5 | Good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Likely good intestinal absorption (<140 Ų) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10) |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
This table is interactive. Users can sort the data by clicking on the column headers.
These predictive models are invaluable for filtering large virtual libraries of compounds and for guiding the optimization of lead candidates to achieve a desirable balance of potency and drug-like properties. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of N-acyl amino acids, including N-Ethoxycarbonyl-L-phenylalanine, is undergoing a paradigm shift towards more sustainable and efficient methodologies. The conventional reliance on toxic chlorinating agents for carboxylic acid activation is being challenged by greener alternatives, with a significant focus on biocatalysis. nih.gov
Enzymatic synthesis represents a cornerstone of this green revolution. Researchers are exploring a range of enzymes, such as lipases and aminoacylases, for the synthesis of N-acyl amino acid amides. nih.gov These ATP-independent hydrolases can transiently activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.gov Furthermore, ATP-dependent enzymes, specifically acyl-adenylating enzymes, offer another promising avenue by coupling the hydrolysis of a phosphoanhydride bond in ATP with the formation of an acyl-adenylate intermediate. nih.gov A notable example is the use of the TamA ANL domain, an adenylating biocatalyst, to couple various fatty acids with amino acids, yielding N-acyl amides with high efficiency. rsc.org This enzymatic approach not only circumvents the need for harsh chemicals but also offers high selectivity and operates under mild reaction conditions.
Another innovative and environmentally conscious approach involves the use of alternative solvents. Propylene carbonate, a green polar aprotic solvent, has been successfully used to replace dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis, demonstrating comparable or even superior yields in coupling and deprotection reactions. scbt.com Research into pressurized systems has also shown that reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst at elevated pressure can lead to high conversions and good yields of N-acyl amino acid salts with minimal by-products. google.com These advancements are paving the way for the large-scale, sustainable production of this compound and its derivatives.
Exploration of New Biological Applications
The structural motif of N-protected phenylalanine is a recurring feature in a variety of biologically active molecules, suggesting a rich landscape for the exploration of this compound's therapeutic potential. Phenylalanine derivatives have been investigated for a range of applications, from antimicrobial agents to inhibitors of viral replication.
Recent studies have highlighted the antibacterial properties of cationic surfactant analogues derived from L-Phenylalanine esters. These compounds have shown activity against both gram-positive and gram-negative bacteria, with their efficacy being linked to their ability to interact with and disrupt the lipid bilayer of cell membranes. nih.gov The introduction of L-phenylalanine into the sequence of the antimicrobial peptide protonectin has been shown to enhance its selective antibacterial activity against Gram-positive bacteria. nih.gov These findings suggest that this compound could serve as a scaffold for the development of novel antibacterial agents.
In the realm of antiviral research, phenylalanine derivatives are being designed as inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life cycle. nih.govnih.gov By binding to the interface between the N-terminal and C-terminal domains of the CA protein, these compounds can disrupt capsid stability and inhibit viral replication. nih.gov The design and synthesis of novel phenylalanine derivatives as HIV-1 CA protein inhibitors is an active area of research, with some compounds showing exceptional anti-HIV-1 activity. nih.gov This opens up the possibility of investigating this compound and its analogues as potential HIV-1 inhibitors.
Furthermore, N-acyl amino acids are recognized as a significant family of endogenous signaling molecules, with therapeutic potential in various biological processes. mdpi.com The enzymatic pathways for their biosynthesis and inactivation are being actively studied, which could lead to the identification of new molecular targets for drugs based on the this compound structure.
Integration with Advanced Materials Science
The self-assembly properties of amino acids and their derivatives are being harnessed to create a new generation of functional biomaterials. beilstein-journals.org this compound, with its amphiphilic nature, is a prime candidate for integration into advanced materials with applications in drug delivery, tissue engineering, and biosensing.
Amino acid-functionalized polymers are emerging as a versatile platform for creating materials with tailored properties such as pH responsiveness, biocompatibility, and controlled self-assembly. researchgate.net These polymers can be synthesized through various approaches, including the polymerization of amino acid-functionalized monomers or the post-polymerization modification of existing polymers. nih.gov The incorporation of this compound into polymer chains could lead to the development of novel hydrogels, nanoparticles, and coatings for medical devices. beilstein-journals.org
A compelling example is the development of biosensors based on phenylalanine. Researchers have created electrochemical biosensors for the detection of L-phenylalanine, which have potential applications in the diagnosis of metabolic disorders like phenylketonuria (PKU). nih.govresearchgate.netresearchgate.netinsciences.org These sensors often utilize enzymes like L-phenylalanine dehydrogenase immobilized on an electrode surface. researchgate.netinsciences.org The integration of this compound into such systems, for instance, as a component of a recognition layer or a functionalized nanoparticle, could enhance sensor performance. nih.gov For example, phenylalanine has been used to create gold nanoclusters that act as sensing platforms. nih.gov The unique properties of self-assembled structures of phenylalanine derivatives open new opportunities for sensing applications.
Development of High-Throughput Screening Methodologies
The discovery of new biological activities and applications for this compound and its derivatives will be greatly accelerated by the implementation of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, significantly streamlining the drug discovery process. acs.org
Enzymes are common targets in HTS campaigns, with kinases, phosphatases, proteases, and peptidases being among the most frequently investigated. acs.orgbath.ac.uknih.gov Given that many phenylalanine derivatives have shown promise as enzyme inhibitors, HTS is a particularly relevant strategy. bath.ac.uknih.gov Libraries of N-acyl amino acids, including a diverse range of this compound analogues, can be screened to identify potent and selective inhibitors of key enzymes implicated in various diseases. Fluorescence-based assays are the most common readout method in HTS for enzyme inhibitors, offering high sensitivity and compatibility with automated systems. acs.orgbath.ac.uknih.gov
The development of robust and cost-effective HTS assays is crucial. researchgate.net This includes the optimization of assay conditions and the use of statistical parameters to ensure the quality and reliability of the screening data. researchgate.net The insights gained from HTS can then guide the rational design and synthesis of more potent and specific drug candidates based on the this compound scaffold.
Collaborative Research Opportunities in Interdisciplinary Fields
The future of this compound research lies in fostering collaboration across diverse scientific disciplines. The journey from fundamental chemical synthesis to real-world applications necessitates a convergence of expertise from chemistry, biology, materials science, and medicine.
The development of novel biomaterials, for instance, requires a synergistic effort between synthetic chemists who can design and produce functionalized amino acid polymers and materials scientists who can characterize their physical properties and fabricate them into useful devices. researchgate.net Similarly, the exploration of new therapeutic applications will depend on collaborations between medicinal chemists who can synthesize libraries of this compound derivatives and biologists who can evaluate their efficacy and mechanism of action in relevant disease models. phdfinder.com
A prime example of such interdisciplinary potential is in the development of drug delivery systems. A project could involve the synthesis of this compound-containing polymers (organic chemistry), their formulation into nanoparticles or hydrogels (materials science), loading them with a therapeutic agent (pharmaceutics), and testing their release kinetics and efficacy in cell cultures and animal models (biology and medicine). Another area ripe for collaboration is the creation of advanced biosensors, where chemists would develop the this compound-based recognition element, and engineers would integrate it into a functional sensor device. nih.gov Such interdisciplinary projects are essential for translating the fundamental properties of this compound into tangible technological and medical advancements.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N-Ethoxycarbonyl-L-phenylalanine, and how can reaction efficiency be maximized?
- Methodological Answer : The Schotten-Baumann reaction is widely used. L-Phenylalanine is suspended in 50% methanol/water, followed by slow addition of sodium carbonate (2 eq) and ethyl chloroformate (1.5 eq) under vigorous stirring. The reaction proceeds at room temperature overnight. Post-synthesis, acidification (pH ~5) with HCl precipitates the product, which is extracted with Et₂O, dried, and evaporated. Yields up to 84% are achievable with strict control of stoichiometry and anhydrous conditions .
Q. How should researchers purify this compound to ensure high enantiomeric purity?
- Methodological Answer : After acidification, perform sequential ether extractions to isolate the product. Trituration with petroleum ether removes residual impurities. Confirm purity via TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Recrystallization from ethanol/water (1:3) enhances enantiomeric purity (>99% ee) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key signals include ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.4 ppm, multiplet).
- 13C NMR : Confirm the ethoxycarbonyl group (δ ~155 ppm for carbonyl, δ ~62 ppm for CH₂, δ ~14 ppm for CH₃) .
- FT-IR : Stretch bands at ~1740 cm⁻¹ (C=O, ester) and ~1650 cm⁻¹ (amide I) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during synthesis?
- Methodological Answer :
- Data Analysis : Compare solvent systems (e.g., dichloromethane vs. methanol/water) and base selection (sodium carbonate vs. triethylamine).
- Troubleshooting : Trace moisture or improper pH adjustment during acidification can reduce yields. Use Karl Fischer titration to confirm anhydrous conditions .
- Stereochemical Verification : Employ chiral HPLC (Chiralpak® IA column, hexane/isopropanol) or circular dichroism (CD) to validate enantiopurity .
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?
- Methodological Answer : The ethoxycarbonyl group acts as a transient protecting group in peptide synthesis, enabling regioselective coupling. Its steric bulk enhances diastereoselectivity in oxazolidinone-based auxiliaries for asymmetric aldol reactions. For example, it facilitates >90% de in β-hydroxy-α-amino acid synthesis .
Q. How does this compound compare to other N-protected phenylalanine derivatives (e.g., N-phthaloyl or N-formyl) in peptide stability?
- Methodological Answer :
- Stability : Ethoxycarbonyl is stable under acidic conditions but cleaved by HBr/AcOH. In contrast, N-phthaloyl ( ) requires hydrazine for deprotection, limiting compatibility with reducible functional groups.
- Applications : Prefer N-ethoxycarbonyl for orthogonal protection in solid-phase peptide synthesis (SPPS) due to mild cleavage conditions .
Q. What advanced analytical strategies address batch-to-batch variability in industrial-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress and UPLC-MS for impurity profiling.
- DoE Optimization : Apply factorial design to variables (temperature, stirring rate, reagent purity) to minimize variability. Statistical tools like ANOVA identify critical parameters .
Data Presentation and Analysis
| Parameter | Reported Value () | Validation Technique |
|---|---|---|
| Yield | 84% | Gravimetric analysis |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC (Chiralpak® IA) |
| Melting Point | 98–100°C | Differential Scanning Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
